

analytical methods for 3,4-Dibenzoyloxyphenethylamine hydrochloride characterization

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Compound of Interest

Compound Name: 3,4-Dibenzoyloxyphenethylamine
hydrochloride

Cat. No.: B167494

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An in-depth guide to the analytical techniques for the characterization of **3,4-Dibenzoyloxyphenethylamine hydrochloride** is presented below for researchers, scientists, and professionals in drug development. This document outlines detailed application notes and protocols for various analytical methods.

Application Note: Characterization of 3,4-Dibenzoyloxyphenethylamine Hydrochloride

1. Introduction

3,4-Dibenzoyloxyphenethylamine hydrochloride is a substituted phenethylamine derivative. A thorough analytical characterization is essential to confirm its identity, purity, and stability. This document provides a comprehensive overview of the analytical methods for its characterization, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

2. Physicochemical Properties

Property	Value
Chemical Name	2-(3,4-bis(benzyloxy)phenyl)ethan-1-aminium chloride
Molecular Formula	C ₂₂ H ₂₄ ClNO ₂
Molecular Weight	381.88 g/mol
Chemical Structure	(A chemical structure image would be placed here)
Appearance	White to off-white solid
Solubility	Soluble in methanol, ethanol, and water

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a primary technique for assessing the purity of **3,4-Dibenzoyloxyphenethylamine hydrochloride** and for its quantification. A reversed-phase HPLC method with UV detection is suitable for this purpose.

Experimental Protocol:

- Sample Preparation:
 - Prepare a stock solution of **3,4-Dibenzoyloxyphenethylamine hydrochloride** in methanol at a concentration of 1 mg/mL.
 - For analysis, dilute the stock solution with the mobile phase to a concentration of 0.1 mg/mL.
- Instrumentation and Conditions:
 - HPLC System: A standard HPLC system with a UV detector.
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 230 nm and 275 nm.
- Injection Volume: 10 µL.

Data Presentation:

Parameter	Expected Value
Retention Time	~ 7.5 min
Purity	> 98%
LOD	~ 0.1 µg/mL
LOQ	~ 0.3 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a powerful technique for the identification of 3,4-Dibenzoyloxyphenethylamine. Due to its hydrochloride salt form, derivatization or analysis of the free base is recommended to improve volatility.^[1] The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.^{[2][3]}

Experimental Protocol:

- Sample Preparation (as free base):
 - Dissolve the hydrochloride salt in water and basify with a suitable base (e.g., sodium bicarbonate) to a pH of ~9.
 - Extract the free base with an organic solvent like ethyl acetate.

- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
- Reconstitute the residue in a suitable solvent (e.g., methanol) for injection.
- Instrumentation and Conditions:
 - GC-MS System: A standard GC-MS system.
 - Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness).
 - Inlet Temperature: 280 °C.
 - Oven Program: Start at 150 °C, hold for 1 min, then ramp to 300 °C at 15 °C/min, and hold for 5 min.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: 50-550 m/z.

Data Presentation:

Ion (m/z)	Relative Intensity	Proposed Fragment
345	Low	[M] ⁺ (free base)
254	Moderate	[M - CH ₂ -Ar] ⁺
151	Moderate	[C ₈ H ₉ O ₂] ⁺
91	High	[C ₇ H ₇] ⁺ (tropylium ion)
44	High	[CH ₂ =NH ₂] ⁺ (from alpha-cleavage of the ethylamine side chain)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

^1H and ^{13}C NMR spectroscopy are essential for the unambiguous structural elucidation of **3,4-Dibenzoyloxyphenethylamine hydrochloride**.

Experimental Protocol:

- Sample Preparation:
 - Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CD_3OD).
- Instrumentation and Conditions:
 - NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
 - Experiments: ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC.
 - Temperature: 25 °C.

Data Presentation:

^1H NMR (400 MHz, DMSO- d_6):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.4	br s	3H	-NH ₃ ⁺
~ 7.5-7.3	m	10H	Aromatic protons of benzyl groups
~ 7.0-6.8	m	3H	Aromatic protons of the phenethylamine ring
~ 5.1	s	4H	-O-CH ₂ -Ar
~ 3.1	t	2H	-CH ₂ -NH ₃ ⁺
~ 2.9	t	2H	Ar-CH ₂ -

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ , ppm)	Assignment
~ 149-147	C-O (phenethylamine ring)
~ 137	Quaternary C (benzyl rings)
~ 130	Quaternary C (phenethylamine ring)
~ 129-127	Aromatic CH (benzyl rings)
~ 121-115	Aromatic CH (phenethylamine ring)
~ 70	-O-CH ₂ -Ar
~ 40	-CH ₂ -NH ₃ ⁺
~ 32	Ar-CH ₂ -

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in the molecule. The hydrochloride salt form will exhibit characteristic absorptions for the ammonium group.^{[4][5]}

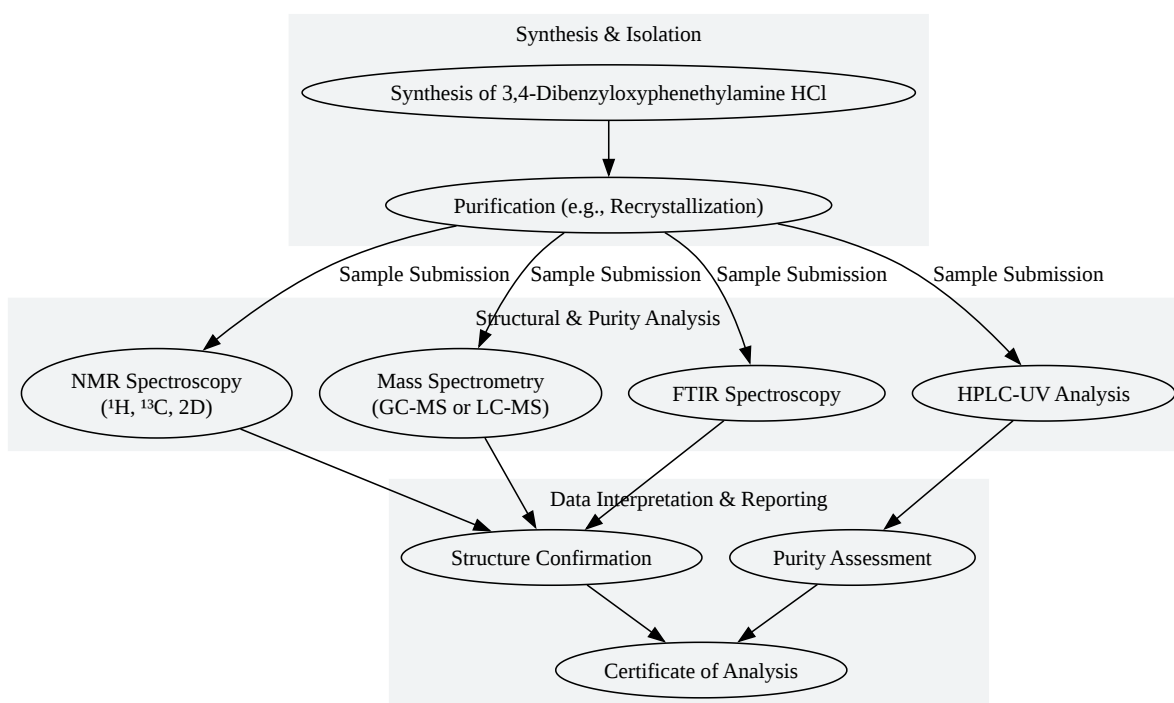
Experimental Protocol:

- Sample Preparation:
 - Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder.
 - Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation and Conditions:
 - FTIR Spectrometer: A standard FTIR spectrometer.
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .

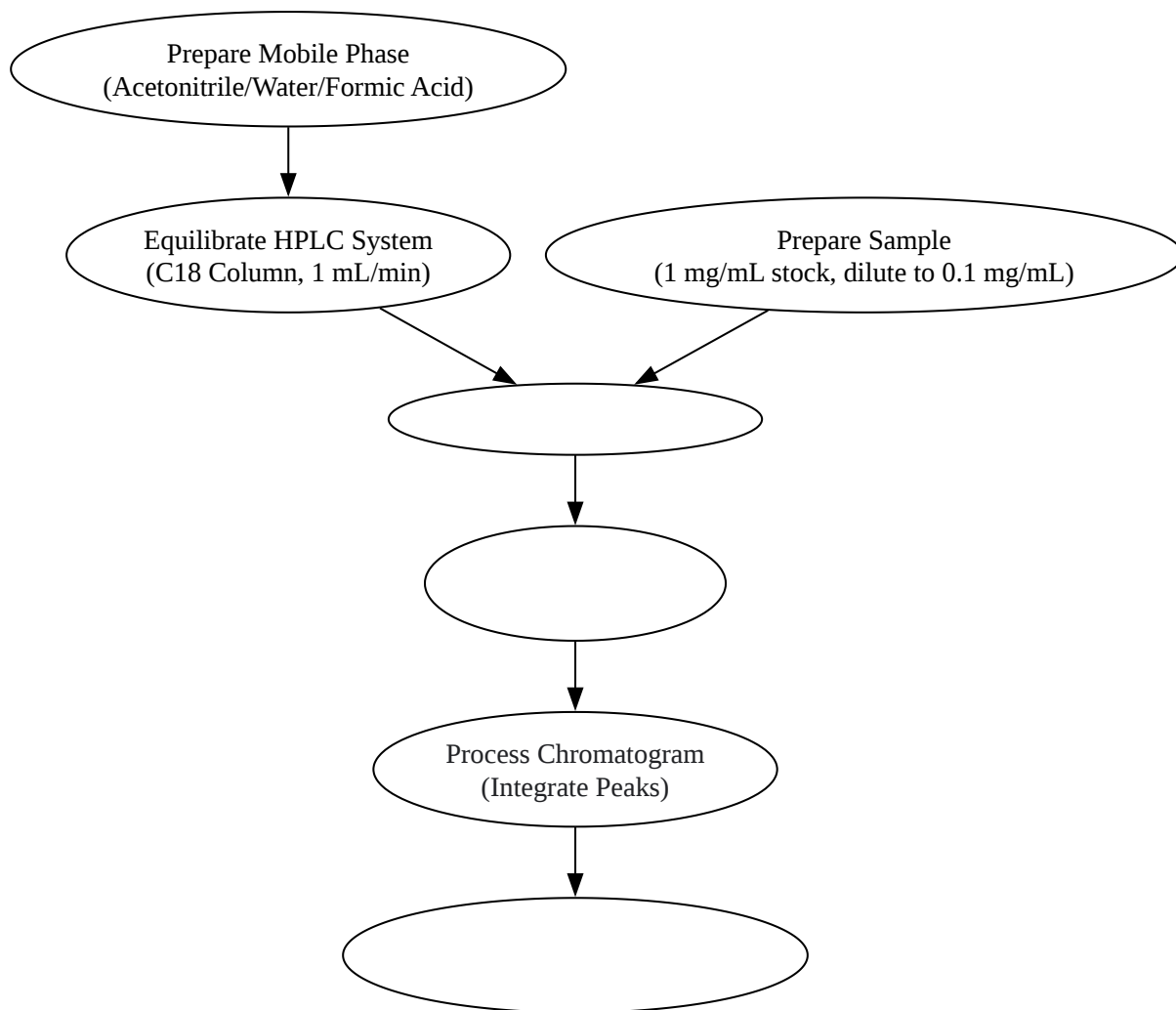
Data Presentation:

Wavenumber (cm^{-1})	Intensity	Assignment
~ 3030-2800	Strong	N-H stretching (ammonium salt)
~ 3100-3000	Medium	Aromatic C-H stretching
~ 2950-2850	Medium	Aliphatic C-H stretching
~ 1600, 1510	Medium	C=C stretching (aromatic rings)
~ 1610-1550	Medium	N-H bending (ammonium salt)
~ 1260, 1030	Strong	C-O stretching (aryl ether)

Visualization of Workflows



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